molecular formula C19H24N2O2 B7707702 N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide

Cat. No.: B7707702
M. Wt: 312.4 g/mol
InChI Key: UWIJYYWLVMTPJH-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide” is a compound that has been mentioned in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is available from certain suppliers for scientific research needs .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been discussed in the literature . For instance, quinoline and its analogues have been synthesized using various protocols . Also, 8-Hydroxyquinoline derivatives have been synthesized and studied for their diverse biological activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H26N2O2 . Its structure includes a cyclohexyl group, a propionamide group, and a 2-hydroxyquinolin-3-yl group .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 326.44 . Its solubility in DMSO is currently unknown .

Safety and Hazards

As a synthetic cathinone, “N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide” could potentially pose significant health risks . Synthetic cathinones have been associated with adverse events, including deaths .

Properties

IUPAC Name

N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-18(22)21(16-9-4-3-5-10-16)13-15-12-14-8-6-7-11-17(14)20-19(15)23/h6-8,11-12,16H,2-5,9-10,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIJYYWLVMTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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